Target Selectivity: Nidulalin A vs. Topoisomerase I and II
Nidulalin A demonstrates clear target selectivity, preferentially inhibiting DNA topoisomerase II over topoisomerase I. In a head-to-head biochemical assay, its IC50 against topoisomerase II is 2.2 μM, whereas its IC50 against topoisomerase I is 172 μM, representing a 78-fold difference in potency [1]. This level of selectivity distinguishes Nidulalin A from other class members and is critical for studies requiring specific pathway modulation.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Topoisomerase II: IC50 = 2.2 μM |
| Comparator Or Baseline | Nidulalin A vs. Topoisomerase I: IC50 = 172 μM |
| Quantified Difference | 78-fold selectivity for Topoisomerase II over Topoisomerase I |
| Conditions | In vitro enzymatic assay |
Why This Matters
This quantifies Nidulalin A's functional selectivity, ensuring that procurement is for a specific topoisomerase II inhibitor rather than a non-selective or mis-targeted agent.
- [1] Sato, S., et al. (2000). Inhibition of DNA topoisomerases by nidulalin A derivatives. Biological & Pharmaceutical Bulletin, 23(4), 511-512. DOI: 10.1248/bpb.23.511. View Source
